molecular formula C10H19NO2 B1243448 ATAGABALIN

ATAGABALIN

Cat. No.: B1243448
M. Wt: 185.26 g/mol
InChI Key: IUVMAUQEZFTTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atagabalin, also known as PD-0200390, is a drug developed by Pfizer. It is related to gabapentin and binds to the α2δ calcium channels (1 and 2). Initially, it was under development as a treatment for insomnia but was discontinued following unsatisfactory trial results .

Chemical Reactions Analysis

Atagabalin undergoes various chemical reactions, including binding to the α2δ subunit of voltage-dependent calcium channels. This binding regulates calcium current density and activation/inactivation kinetics of the calcium channel .

Scientific Research Applications

Properties

IUPAC Name

2-[1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7-3-10(6-11,4-8(7)2)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVMAUQEZFTTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC1C)(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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